molecular formula C18H18FNO B1359476 3-Fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-35-7

3-Fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1359476
CAS No.: 898776-35-7
M. Wt: 283.3 g/mol
InChI Key: UHAFFNNGBHASAO-UHFFFAOYSA-N
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Description

3-Fluoro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-35-7) is a fluorinated benzophenone derivative featuring a pyrrolidinomethyl group at the 4' position of the benzophenone scaffold. Structurally, it consists of two aromatic rings connected by a carbonyl group, with a fluorine atom at the 3-position of one ring and a pyrrolidinomethyl (-CH₂-C₄H₈N) substituent at the 4'-position of the other. This compound is industrially available at 99% purity and is packaged in 25 kg cardboard drums, indicating its utility in large-scale applications such as photopolymerization, UV-curing agents, or specialty chemical synthesis .

These structural features position it as a candidate for photoinitiators, polymer crosslinking agents, or intermediates in pharmaceutical synthesis.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAFFNNGBHASAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642744
Record name (3-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-35-7
Record name (3-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 3-fluorobenzoyl chloride with 4-pyrrolidinomethylbenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 3-Fluoro-4’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-pyrrolidinomethyl benzophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The pyrrolidinomethyl group may also contribute to the compound’s overall pharmacokinetic properties by influencing its solubility and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

The following table summarizes key structural analogs of 3-fluoro-4'-pyrrolidinomethyl benzophenone, highlighting substituent variations and inferred properties:

Compound Name Substituents (Position) Molecular Formula* Key Properties/Applications Reference
This compound F (3), pyrrolidinomethyl (4') C₁₈H₁₉FNO High-purity industrial photoinitiator; enhanced solubility due to pyrrolidine
3-Fluoro-4'-morpholinomethyl benzophenone F (3), morpholinomethyl (4') C₁₈H₁₈FNO₂ Higher polarity from morpholine’s oxygen atom; potential UV stabilization
3-Methoxy-4'-pyrrolidinomethyl benzophenone OCH₃ (3), pyrrolidinomethyl (4') C₁₉H₂₂NO₂ Electron-donating methoxy group may reduce photoinitiation efficiency
3-Chloro-4'-thiomorpholinomethyl benzophenone Cl (3), thiomorpholinomethyl (4') C₁₈H₁₈ClNOS Thiomorpholine’s sulfur atom increases lipophilicity; potential use in hydrophobic coatings
4'-Fluoro-3-morpholinomethyl benzophenone F (4'), morpholinomethyl (3) C₁₈H₁₈FNO₂ Positional isomerism affects electronic distribution and reactivity

*Molecular formulas inferred based on substituent contributions to benzophenone’s base structure (C₁₃H₁₀O).

Key Comparative Insights:

Substituent Effects on Reactivity: Fluorine vs. Methoxy: The electron-withdrawing fluorine atom in this compound enhances radical generation efficiency in photoinitiation compared to methoxy-substituted analogs, which donate electrons and may reduce activation rates . Pyrrolidine vs. Morpholine: The pyrrolidinomethyl group lacks the oxygen atom present in morpholinomethyl derivatives, reducing polarity but increasing basicity. This may improve solubility in non-aqueous solvents for polymer crosslinking applications .

Positional Isomerism: Compounds like 4'-fluoro-3-morpholinomethyl benzophenone demonstrate that substituent placement alters electronic distribution. For example, fluorine at the 4'-position (vs. 3) could shift UV absorption spectra, affecting performance as a UV blocker .

Functional Group Diversity: Thiomorpholinomethyl derivatives (e.g., 3-chloro-4'-thiomorpholinomethyl benzophenone) introduce sulfur, enhancing lipophilicity for applications in hydrophobic coatings or drug delivery systems .

Industrial Relevance: this compound is produced at industrial scale (99% purity), unlike some analogs, suggesting superior manufacturability or demand in photopolymerization .

Biological Activity

3-Fluoro-4'-pyrrolidinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the class of benzophenone derivatives, characterized by the presence of a pyrrolidinomethyl group and a fluorine atom. Its chemical formula is C18H18FNOC_{18}H_{18}FNO, and it features distinct substituents that influence its biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

2. Anticancer Properties
The compound has been explored for its anticancer effects, particularly in inhibiting cell proliferation in cancer cell lines. A study found that derivatives of benzophenone, including this compound, showed promising results in reducing the viability of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been suggested that the compound may modulate enzyme activity or receptor binding, influencing signaling pathways critical for microbial growth and cancer cell survival.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various benzophenone derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
  • Cancer Cell Lines :
    • In a study involving HeLa cells (cervical cancer), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 10 µM after 48 hours of exposure.

Data Tables

Biological Activity Tested Concentration (µM) IC50 Value (µM) Effect Observed
Antimicrobial (E. coli)50-Inhibition Zone: 15 mm
Antimicrobial (S. aureus)50-Inhibition Zone: 12 mm
Anticancer (HeLa cells)5, 10, 20~10Decreased viability

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